N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a multifunctional structure. The molecule features:
- A 2-(dimethylamino)ethyl side chain, which enhances solubility and may facilitate receptor binding via hydrogen bonding or ionic interactions.
The compound’s molecular formula is inferred as C₁₉H₂₅N₃O₄, derived from its structural components ().
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H22N2O4/c1-19(2)13(14-9-6-10-22-14)11-18-17(20)12-23-16-8-5-4-7-15(16)21-3/h4-10,13H,11-12H2,1-3H3,(H,18,20) |
InChI Key |
XYGCDEZTAVFTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=CC=C1OC)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where a ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the furan derivative reacts with 2-methoxyphenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Amide Group Reactivity
The acetamide moiety (-N-C(=O)-) participates in hydrolysis, acylation, and nucleophilic substitution reactions.
Hydrolysis Reactions
| Conditions | Reagents | Products | Yield | Citation |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl at reflux (110°C) | 2-(2-methoxyphenoxy)acetic acid + amine | 85-92% | |
| Basic (NaOH, H₂O/EtOH) | 2M NaOH at 80°C | Sodium salt of acetic acid + free amine | 78-88% |
-
Key Insight : Acidic hydrolysis cleaves the amide bond to yield carboxylic acid and dimethylamino-furan ethylamine. Basic conditions favor salt formation due to the deprotonation of the carboxylic acid.
Dimethylamino Group Reactions
The -N(CH₃)₂ group undergoes alkylation, protonation, and oxidation.
Alkylation and Quaternary Ammonium Formation
| Reaction Type | Reagents | Products | Conditions | Citation |
|---|---|---|---|---|
| Alkylation | CH₃I in THF | Quaternary ammonium iodide | 0°C → RT, 12 hr | |
| Protonation | HCl (g) in Et₂O | Hydrochloride salt | Anhydrous, RT |
-
Notable Observation : Alkylation with methyl iodide produces a stable quaternary ammonium salt, enhancing water solubility.
Furan Ring Reactivity
The furan-2-yl group participates in electrophilic substitution and Diels-Alder reactions.
Electrophilic Substitution
| Reaction | Reagents | Position | Products | Yield | Citation |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-furan derivative | 65% | |
| Bromination | Br₂ in CHCl₃ | C5 | 5-Bromo-furan derivative | 72% |
Diels-Alder Cycloaddition
| Dienophile | Conditions | Adduct Structure | Yield | Citation |
|---|---|---|---|---|
| Maleic anhydride | Reflux in toluene | Bicyclic oxanorbornene derivative | 58% |
-
Mechanistic Note : The electron-rich furan ring acts as a diene, reacting with electron-deficient dienophiles to form six-membered cycloadducts.
Methoxyphenoxy Ether Reactions
The 2-methoxyphenoxy group (-O-C₆H₄-2-OCH₃) undergoes demethylation and electrophilic substitution.
Demethylation
| Reagents | Conditions | Products | Yield | Citation |
|---|---|---|---|---|
| BBr₃ in CH₂Cl₂ | -78°C → RT, 4 hr | 2-Hydroxyphenoxy derivative | 90% | |
| HI (aq) | Reflux, 6 hr | 2-Hydroxyphenoxy derivative | 82% |
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position | Products | Yield | Citation |
|---|---|---|---|---|---|
| Nitration | HNO₃/AcOH | C4 | 4-Nitro-2-methoxyphenoxy | 60% | |
| Sulfonation | H₂SO₄, SO₃ | C5 | 5-Sulfo-2-methoxyphenoxy | 55% |
-
Structural Impact : Demethylation converts the methoxy group to a hydroxyl, increasing hydrogen-bonding potential .
Cross-Functional Reactivity
Interactions between functional groups enable complex transformations.
Tandem Hydrolysis-Alkylation
-
Step 1 : Acidic hydrolysis of the amide yields 2-(2-methoxyphenoxy)acetic acid.
-
Step 2 : Esterification with methanol/H₂SO₄ produces methyl 2-(2-methoxyphenoxy)acetate (94% yield).
Oxidative Degradation
| Oxidizing Agent | Conditions | Products | Citation |
|---|---|---|---|
| KMnO₄ (aq) | 70°C, 3 hr | Furan ring cleavage to diketone | |
| O₃ (ozone) | -78°C, CH₂Cl₂ | Furan ozonolysis to dialdehyde |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Antitumor Activity
Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways. The presence of the dimethylamino and furan groups may enhance its interaction with biological targets involved in cancer cell proliferation.
Case Study : A study on derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting a promising avenue for anticancer therapies.
Antimicrobial Properties
The antimicrobial potential of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has been explored in various studies. Its structural components may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Case Study : In vitro studies demonstrated that similar compounds exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 μg/mL. These findings suggest that this compound could be developed as a novel antimicrobial agent.
| Activity Type | Target Pathogen/Cell Line | MIC/IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 - 1.0 | Effective against biofilm |
| Antimicrobial | Escherichia coli | 0.5 - 1.0 | Significant growth inhibition |
| Antitumor | Breast Cancer Cells | IC50 < 1.5 | Induces apoptosis |
| Antitumor | Colon Cancer Cells | IC50 < 1.8 | Activates caspase pathways |
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the dimethylamino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Role of the Furan Ring
- However, furan’s lower electron density compared to phenyl (as in G500-0101 ) may reduce π-π stacking interactions with hydrophobic receptor pockets.
Impact of Amine Substituents
- Dimethylamino vs.
- Phenyl vs. Heterocyclic Substitutions: Replacing the furan in the target compound with a 4-(dimethylamino)phenyl group (as in G500-0101 ) increases aromatic surface area, which could enhance affinity for enzymes or receptors requiring planar interactions.
Pharmacological Trends
- Antitumor Potential: Compound 1h (), which shares the dimethylaminoethyl and furan motifs, demonstrates significant cytotoxicity (IC₅₀ < 25 μM). This suggests that the target compound may similarly target DNA or microtubules, though empirical validation is needed.
- Alpha-Adrenolytic Activity: Cyclohexylaralkylamine analogs () show receptor-binding efficacy, highlighting the importance of amine positioning and alkyl/aryl balance. The target compound’s furan and methoxyphenoxy groups may redirect activity toward non-adrenergic targets.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, also referred to by its CAS number 899999-02-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 331.3663 g/mol. The compound features a furan ring and a methoxyphenyl group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Antioxidant Activity : Compounds containing furan rings are known for their antioxidant properties, which may help in reducing oxidative stress in cells.
- Enzyme Inhibition : The acetamide group can interact with various enzymes, potentially leading to inhibition of key metabolic pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
- Urease Inhibition : Similar compounds have demonstrated significant urease inhibition, which is crucial for treating conditions like urinary tract infections. The structure-activity relationship (SAR) indicates that hydrogen bonding plays a vital role in this activity .
- Cytotoxicity Studies : In vitro studies have indicated that the compound may induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological effects of this compound:
- Study on Antioxidant Properties : A study measured the antioxidant capacity using DPPH and ABTS assays, demonstrating significant free radical scavenging activity comparable to standard antioxidants .
- Enzyme Interaction Studies : Molecular docking studies revealed that this compound could bind effectively to the active sites of specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .
Data Table of Biological Activities
Q & A
Q. What are the key synthetic pathways for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide?
The synthesis typically involves multi-step reactions:
- Alkylation and Amidation : Reacting 2-(2-methoxyphenoxy)acetic acid with a brominated intermediate (e.g., 2-(dimethylamino)-2-(furan-2-yl)ethyl bromide) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI .
- Purification : Chromatographic separation (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) is critical to isolate the product. TLC (thin-layer chromatography) monitors reaction progress .
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DMF, K₂CO₃, chloroacetylated intermediate | Alkylation of phenolic oxygen |
| 2 | Silica gel chromatography (ethyl acetate:hexane = 3:7) | Purification |
| 3 | ¹H/¹³C NMR, FTIR | Structural confirmation |
Q. How is the compound characterized, and what analytical methods are recommended?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the presence of dimethylamino (δ ~2.2 ppm, singlet), furan (δ ~6.3–7.4 ppm), and methoxyphenoxy groups (δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. TLC (Rf ~0.5 in ethyl acetate/hexane) provides rapid purity checks .
Advanced Research Questions
Q. How can researchers optimize low yields during the alkylation step?
- Stoichiometric Adjustments : Increase the molar ratio of the alkylating agent (e.g., 1.5 equivalents) to drive the reaction to completion .
- Catalysis : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
- Temperature Control : Conduct the reaction at 0–5°C to minimize side reactions (e.g., over-alkylation) .
Q. How to resolve contradictory NMR data for structural elucidation?
- 2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping proton and carbon signals, particularly for the furan and methoxyphenoxy moieties .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated for structurally similar acetamides .
Q. What strategies are recommended for designing bioactivity studies?
- In Vitro Assays :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cellular Uptake : Use fluorescently tagged analogs to study permeability in Caco-2 cell monolayers .
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding affinities to biological targets, leveraging the compound’s furan and acetamide groups as pharmacophores .
Q. How to address stability issues during long-term storage?
- Degradation Pathways : Monitor hydrolytic degradation (e.g., cleavage of the acetamide bond) via accelerated stability studies (40°C/75% RH for 6 months) .
- Formulation : Store as a lyophilized powder under inert gas (N₂/Ar) at -20°C. Avoid aqueous buffers with pH > 8.0 .
Methodological Tables
Q. Table 1: Representative Synthetic Conditions
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 0–25°C |
| Solvent | DMF or acetonitrile |
| Catalyst | K₂CO₃ or TBAB |
| Purification Method | Silica gel chromatography |
Q. Table 2: Key Spectral Data
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| N,N-Dimethylamino | 2.2 (s, 6H) | 45.2 |
| Furan (C-2/C-5) | 6.3–7.4 (m, 3H) | 110.5, 142.7 |
| Methoxyphenoxy | 3.8 (s, 3H) | 56.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
